3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine
Description
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethyldiazene moiety. It is often used as a reagent in organic synthesis and has gained attention for its role in peptide synthesis and protein crosslinking.
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N3/c1-4-8-9-6-5-7-10(2)3/h4-7H2,1-3H3 |
InChI Key |
PSKFZWTXVLPHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate to form a urea intermediate. This intermediate is then dehydrated to yield the final product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the process. Industrial production methods often involve optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions to form amide bonds, especially in peptide synthesis.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds.
Biology: The compound is employed in protein crosslinking to nucleic acids, which is essential for studying protein-DNA interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development processes.
Mechanism of Action
The mechanism of action of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with primary amines to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the coupling reaction . This mechanism is crucial for its applications in peptide synthesis and protein crosslinking.
Comparison with Similar Compounds
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as carboxyl-activating agents, this compound has the advantage of being water-soluble and producing a urea byproduct that can be easily removed using dilute acid . This makes it more convenient for certain applications, especially in aqueous environments.
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
- N,N’-Di-tert-butylcarbodiimide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
